molecular formula C9H10BrNO2 B14070689 1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one

1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one

Cat. No.: B14070689
M. Wt: 244.08 g/mol
InChI Key: PPPLJAKYCKESSR-UHFFFAOYSA-N
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Description

1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C9H10BrNO2 It is a brominated derivative of 1-(2-Amino-5-hydroxyphenyl)propan-1-one, which is known for its applications in various fields of scientific research

Preparation Methods

The synthesis of 1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2-Amino-5-hydroxyphenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Chemical Reactions Analysis

1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the brominated compound to its corresponding amine or alcohol derivatives. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions (OH-), amines, or thiols. This reaction is often carried out in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-(2-amino-5-hydroxyphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C9H10BrNO2/c1-5(10)9(13)7-4-6(12)2-3-8(7)11/h2-5,12H,11H2,1H3

InChI Key

PPPLJAKYCKESSR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)O)N)Br

Origin of Product

United States

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